Ethyl 2-(2-benzyl-3-(((4-nitrophenyl)sulfonyl)oxy)propanamido)acetate
Overview
Description
Ethyl 2-(2-benzyl-3-(((4-nitrophenyl)sulfonyl)oxy)propanamido)acetate is a complex organic compound with the chemical formula C20H22N2O8S . This compound is characterized by its intricate structure, which includes a benzyl group, a nitrophenyl sulfonyl group, and an ethyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-benzyl-3-(((4-nitrophenyl)sulfonyl)oxy)propanamido)acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzylamine with 4-nitrobenzenesulfonyl chloride to form a sulfonamide intermediate. This intermediate is then reacted with ethyl 2-bromoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-benzyl-3-(((4-nitrophenyl)sulfonyl)oxy)propanamido)acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of amides or alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-benzyl-3-(((4-nitrophenyl)sulfonyl)oxy)propanamido)acetate is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-benzyl-3-(((4-nitrophenyl)sulfonyl)oxy)propanamido)acetate involves its interaction with specific molecular targets. The nitrophenyl sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-benzyl-3-(((4-chlorophenyl)sulfonyl)oxy)propanamido)acetate
- Ethyl 2-(2-benzyl-3-(((4-methylphenyl)sulfonyl)oxy)propanamido)acetate
- Ethyl 2-(2-benzyl-3-(((4-fluorophenyl)sulfonyl)oxy)propanamido)acetate
Uniqueness
Ethyl 2-(2-benzyl-3-(((4-nitrophenyl)sulfonyl)oxy)propanamido)acetate is unique due to the presence of the nitrophenyl sulfonyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 2-[[2-benzyl-3-(4-nitrophenyl)sulfonyloxypropanoyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O8S/c1-2-29-19(23)13-21-20(24)16(12-15-6-4-3-5-7-15)14-30-31(27,28)18-10-8-17(9-11-18)22(25)26/h3-11,16H,2,12-14H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCLPNLBMCVPDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301124254 | |
Record name | Glycine, N-[2-[[[(4-nitrophenyl)sulfonyl]oxy]methyl]-1-oxo-3-phenylpropyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301124254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431697-91-4 | |
Record name | Glycine, N-[2-[[[(4-nitrophenyl)sulfonyl]oxy]methyl]-1-oxo-3-phenylpropyl]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[2-[[[(4-nitrophenyl)sulfonyl]oxy]methyl]-1-oxo-3-phenylpropyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301124254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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